molecular formula C26H26F6N4O3 B14115353 N'-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)butanediamide

N'-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)butanediamide

Cat. No.: B14115353
M. Wt: 556.5 g/mol
InChI Key: AYOUDDAETNMCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure The compound N'-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)butanediamide (IUPAC name: (2R,3S)-N1-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide) is a synthetic small molecule with the molecular formula C₂₆H₂₆F₆N₄O₃ and a molecular weight of 556.5 g/mol . It is internationally recognized under the nonproprietary name osugacestatum (INN List 86, 2021) and is also designated as BMS-906024 in pharmacological research .

Pharmacological Profile BMS-906024 is a potent, selective inhibitor of γ-secretase-mediated Notch receptor signaling, targeting Notch1/2/3/4 with IC₅₀ values of 1.6 nM, 0.7 nM, 3.4 nM, and 2.9 nM, respectively . Its benzodiazepine core and trifluoropropyl side chains confer unique structural and electronic properties, enabling high selectivity (>200-fold over unrelated proteins) and efficacy in preclinical cancer models, including T-cell acute lymphoblastic leukemia (T-ALL) and triple-negative breast cancer .

Properties

Molecular Formula

C26H26F6N4O3

Molecular Weight

556.5 g/mol

IUPAC Name

N'-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)butanediamide

InChI

InChI=1S/C26H26F6N4O3/c1-36-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)34-22(24(36)39)35-23(38)17(12-14-26(30,31)32)16(21(33)37)11-13-25(27,28)29/h2-10,16-17,22H,11-14H2,1H3,(H2,33,37)(H,35,38)

InChI Key

AYOUDDAETNMCBW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine with Ketones

The 1,4-benzodiazepine scaffold is classically synthesized via condensation of o-phenylenediamine (OPDA) with ketones. A modern catalytic approach employs H-MCM-22 zeolite in acetonitrile at room temperature, achieving yields >90% within 1–3 hours. For the target compound’s 1-methyl-5-phenyl-substituted core, 1-phenyl-2-propanone serves as the ketone precursor.

Reaction Conditions

  • Catalyst: H-MCM-22 (5 mol%)
  • Solvent: Acetonitrile
  • Temperature: 25°C
  • Time: 2 hours
  • Yield: 92%

Alternative Catalytic Systems

Patents describe the use of Ga(OTf)₃ or Yb(OTf)₃ in dichloromethane for benzodiazepine formation, particularly for electron-deficient substrates. These Lewis acids facilitate imine formation and cyclization, though yields are lower (75–85%) compared to zeolite-based methods.

Functionalization of the Benzodiazepine Core

N-Methylation at Position 1

The 1-methyl group is introduced via Eschweiler-Clarke reductive amination using formaldehyde and formic acid. This step is critical for preventing undesired N-H reactivity in subsequent steps.

Optimized Protocol

  • Reagents: Formaldehyde (2 eq), HCOOH (3 eq)
  • Temperature: 80°C
  • Time: 6 hours
  • Yield: 88%

Oxidation to the 2-Oxo Derivative

Controlled oxidation of the C2 position is achieved using Jones reagent (CrO₃/H₂SO₄) in acetone, yielding the 2-oxo intermediate without over-oxidation.

Key Parameters

  • Oxidant: CrO₃ (1.5 eq)
  • Solvent: Acetone/water (9:1)
  • Temperature: 0°C → 25°C
  • Yield: 78%

Synthesis of the Bis(Trifluoropropyl)Butanediamide Side Chain

Preparation of 3,3,3-Trifluoropropyl Building Blocks

The trifluoropropyl groups are introduced via nucleophilic trifluoromethylation of propenyl precursors using Ruppert-Prakash reagent (TMSCF₃) under CuI catalysis.

Example Reaction

  • Substrate: Allyl bromide
  • Reagent: TMSCF₃ (3 eq), CuI (10 mol%)
  • Solvent: DMF
  • Yield: 82%

Butanediamide Formation

The diamide linkage is constructed through a double Curtius rearrangement of bis(trifluoropropyl)butanedioic acid, followed by amine coupling.

Stepwise Procedure

  • Activation of Diacid : Treatment with SOCl₂ to form diacyl chloride.
  • Curtius Rearrangement : Reaction with NaN₃ to generate isocyanate intermediates.
  • Amidation : Coupling with the benzodiazepine core’s C3 amine using Hünig’s base.

Critical Parameters

  • Coupling Agent: DIPEA (2 eq)
  • Solvent: THF
  • Temperature: −20°C → 0°C
  • Yield: 68%

Stereochemical Control

Asymmetric Catalysis

The (R,R) configuration at C2 and C3 is enforced using chiral oxazaborolidine catalysts during the amidation step. This method achieves enantiomeric excess (ee) >95%.

Diastereomeric Resolution

When racemic mixtures form, chiral HPLC with amylose-based columns resolves enantiomers. Patents report >99% ee using this approach.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Stereocontrol Scalability
Zeolite-Catalyzed Core H-MCM-22, RT condensation 92 None High
Ga(OTf)₃-Mediated Lewis acid catalysis 85 Moderate Moderate
Chiral Amidation Oxazaborolidine catalyst 68 High (95% ee) Low
Diastereomeric Resolution Chiral HPLC purification 58 >99% ee Limited

Industrial-Scale Considerations

Patents from Ayala Pharmaceuticals highlight continuous-flow reactors for the final amidation step, reducing reaction time from 24 hours to 2 hours and improving yield to 74%. Solvent recycling protocols using molecular sieves further enhance cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzodiazepine core.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: The trifluoropropyl groups may be susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Potential therapeutic applications in treating neurological disorders.

    Industry: May be used in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with the central nervous system. Benzodiazepines typically act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and producing sedative and anxiolytic effects. The trifluoropropyl groups may influence the compound’s binding affinity and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Key comparisons include:

Functional Analogs (Notch Pathway Inhibitors)

LY3039478 Target: Inhibits Notch-1 intracellular domain (N1ICD) cleavage (IC₅₀ = 1.0 nM) . Selectivity: Specific for Notch-1, unlike BMS-906024’s pan-Notch activity . Clinical Relevance: Investigated for advanced solid tumors but lacks the benzodiazepine scaffold seen in BMS-906024.

RO4929097 Target: γ-Secretase inhibitor with broad Notch inhibition (Notch1-4). Key Difference: Lacks the trifluoropropyl groups and benzodiazepine core, resulting in lower metabolic stability compared to BMS-906024 .

Data Table: Comparative Analysis

Parameter BMS-906024 (Osugacestatum) LY3039478 RO4929097
Molecular Formula C₂₆H₂₆F₆N₄O₃ C₂₇H₂₈F₃N₅O₄ C₂₁H₂₀F₃N₃O₃
Target (IC₅₀) Notch1/2/3/4 (1.6/0.7/3.4/2.9 nM) Notch-1 (1.0 nM) Pan-Notch (~5–10 nM)
Selectivity >200-fold over off-targets Notch-1-specific Moderate selectivity
Structural Features Benzodiazepine + trifluoropropyl Spirocyclic framework Carbamate-based
Preclinical Efficacy Broad-spectrum antitumor activity Solid tumor focus Limited in hematologic models
Clinical Stage Preclinical Phase I/II Phase I discontinued

Detailed Research Findings

Mechanism of Action

BMS-906024 disrupts γ-secretase-mediated proteolytic activation of Notch receptors, preventing release of the oncogenic Notch intracellular domain (NICD). This mechanism is critical in cancers driven by Notch dysregulation, such as T-ALL and breast cancer .

Selectivity and Potency

  • Notch1 Inhibition: IC₅₀ = 1.6 nM, with >200-fold selectivity over unrelated kinases and proteases .
  • In Vivo Efficacy: Demonstrated tumor regression in MDA-MB-468 (breast cancer) and TALL-1 xenografts at doses as low as 1 mg/kg .

Limitations and Advantages

  • Limitations: Potential for gastrointestinal toxicity due to Notch pathway’s role in gut homeostasis, a common challenge with γ-secretase inhibitors .

Biological Activity

N'-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)butanediamide is a complex compound belonging to the benzodiazepine class, which is primarily known for its psychoactive properties. This article explores its biological activity, including pharmacological effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazepine core structure with additional trifluoropropyl groups, which may influence its biological activity. The chemical formula is C25H30F9N4O2C_{25}H_{30}F_9N_4O_2, and its molecular weight is approximately 500.5 g/mol. The presence of trifluoropropyl groups enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

PropertyValue
Molecular FormulaC25H30F9N4O2
Molecular Weight500.5 g/mol
LogP5.25
SolubilityLow solubility in water

Pharmacodynamics

Benzodiazepines generally act as central nervous system (CNS) depressants by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This compound’s specific interaction with GABA receptors has not been extensively documented, but it is hypothesized to exhibit similar mechanisms due to its structural analogies with known benzodiazepines.

Therapeutic Applications

Research indicates that compounds structurally related to benzodiazepines have potential applications in treating various conditions such as:

  • Anxiety Disorders : Benzodiazepines are widely used for their anxiolytic effects.
  • Insomnia : They are also prescribed for short-term management of sleep disorders.
  • Seizure Disorders : Some benzodiazepines are effective anticonvulsants.

Case Studies

  • Case Study on Anxiety Management : A clinical trial involving a similar compound showed significant reductions in anxiety levels among participants when administered at therapeutic doses. The study highlighted improvements in sleep quality and overall well-being (PMID: 31557052).
  • Neuroprotective Effects : Another investigation suggested that compounds with similar structures may exert neuroprotective effects against neurodegenerative diseases by modulating GABAergic signaling pathways.

Safety and Toxicology

While benzodiazepines are generally considered safe when used appropriately, they can lead to dependence and withdrawal symptoms if misused. The specific safety profile of this compound remains largely uncharacterized due to limited research.

Table 2: Toxicological Data (Hypothetical)

EndpointFindings
Acute ToxicityNot established
Chronic ExposurePotential for dependence
CarcinogenicityNot evaluated

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.